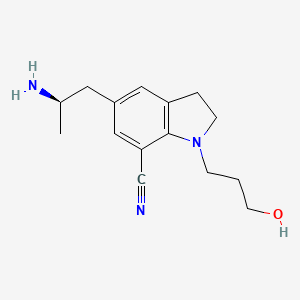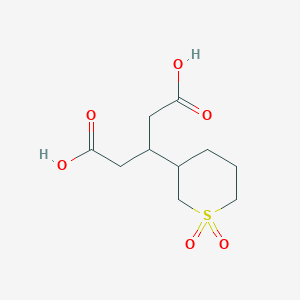
Cycloxydim-sulfone-glutaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of cycloxydim-sulfone-glutaric acid involves the oxidation of cycloxydim. The reaction conditions typically include the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Análisis De Reacciones Químicas
Cycloxydim-sulfone-glutaric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various sulfone derivatives.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The sulfone group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cycloxydim-sulfone-glutaric acid has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been well-established.
Industry: It is used in the development of new herbicides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of cycloxydim-sulfone-glutaric acid involves its interaction with specific molecular targets in plants. It inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds . The molecular pathways involved include the disruption of lipid metabolism and energy production in the plant cells .
Comparación Con Compuestos Similares
Cycloxydim-sulfone-glutaric acid can be compared with other similar compounds such as:
Succinic acid: Another dicarboxylic acid used in various industrial applications.
Adipic acid: Used in the production of nylon and other polymers.
Glutaric acid: Known for its role in metabolic pathways and potential neurotoxic effects.
This compound is unique due to its specific application as a herbicide metabolite and its role in inhibiting acetyl-CoA carboxylase .
Propiedades
Número CAS |
119725-81-4 |
|---|---|
Fórmula molecular |
C10H16O6S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
3-(1,1-dioxothian-3-yl)pentanedioic acid |
InChI |
InChI=1S/C10H16O6S/c11-9(12)4-8(5-10(13)14)7-2-1-3-17(15,16)6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |
Clave InChI |
ZQTHHTAJXROHTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CS(=O)(=O)C1)C(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
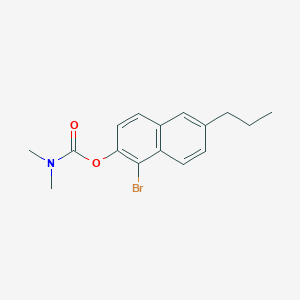
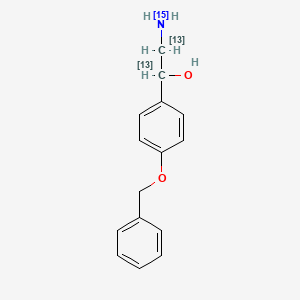

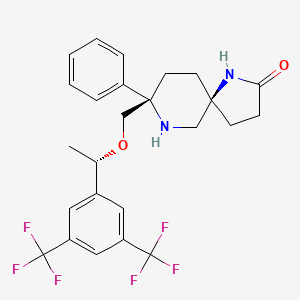

![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
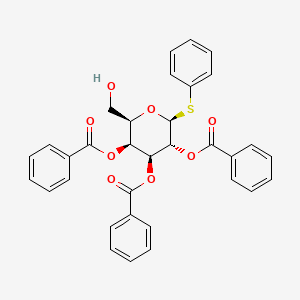
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
